molecular formula C17H17N7O2S B2712836 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione CAS No. 674366-36-0

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione

Cat. No.: B2712836
CAS No.: 674366-36-0
M. Wt: 383.43
InChI Key: LZLJCMCODPQHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione is a potent and selective ATP-competitive inhibitor of p21-activated kinase 4 (PAK4). The PAK family of serine/threonine kinases are critical downstream effectors of the Rho GTPases Cdc42 and Rac, and PAK4 in particular has been implicated in the regulation of key oncogenic signaling networks, including those controlling cytoskeletal remodeling, cell proliferation, and survival. This compound has demonstrated efficacy in suppressing anchorage-independent growth of cancer cells, a hallmark of malignant transformation, by specifically targeting the PAK4 signaling axis. Its research value is significant in the fields of oncology and cell biology, where it serves as a crucial chemical probe for dissecting the complex roles of PAK4 in tumorigenesis, metastasis, and resistance to therapy. Investigations utilizing this inhibitor have provided insights into pathways such as β-catenin signaling and are exploring its potential to sensitize cancer cells to other targeted agents. By inhibiting PAK4, this tool compound enables researchers to validate PAK4 as a therapeutic target and explore novel combination treatment strategies for cancers characterized by PAK4 dysregulation, such as certain pancreatic, colorectal, and breast cancers.

Properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O2S/c1-10-5-4-6-11(7-10)8-24-12-13(23(3)15(26)20-14(12)25)19-16(24)27-17-21-18-9-22(17)2/h4-7,9H,8H2,1-3H3,(H,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLJCMCODPQHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2SC4=NN=CN4C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 674366-36-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that triazole derivatives can exhibit antimicrobial properties. The presence of the triazole moiety in this compound may enhance its effectiveness against various bacterial strains. For example, compounds with similar structures have been reported to show moderate activity against Staphylococcus aureus, Enterococcus faecalis, and Bacillus cereus .
  • Anticancer Potential :
    • The purine scaffold is known for its role in cellular processes and signaling pathways. Research indicates that similar purine derivatives have cytotoxic effects on tumorigenic cell lines. In vitro studies are necessary to evaluate the specific anticancer potential of this compound against various cancer cell lines.
  • Enzyme Inhibition :
    • Compounds with a purine structure often act as enzyme inhibitors. For instance, derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), which is significant in diabetes management . The specific activity of this compound on DPP-IV or other enzymes remains to be explored.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited varying degrees of antimicrobial activity. The results indicated that modifications in the side chains significantly affected the antibacterial potency against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

In a cytotoxicity evaluation involving several purine derivatives, certain analogs showed promising results against human cancer cell lines. The study suggested that structural variations could enhance or diminish cytotoxic effects, underscoring the importance of further research into the specific biological mechanisms at play for this compound .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialModerate activity against Staphylococcus aureus and Enterococcus faecalis
AnticancerPotential cytotoxicity against tumorigenic cell lines
Enzyme InhibitionPossible DPP-IV inhibition (further studies needed)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents at positions 7 and 8, leading to variations in biological activity, solubility, and electrochemical behavior. Below is a comparative analysis:

Compound Name Substituent at Position 7 Substituent at Position 8 Key Properties/Activities Reference
3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione 3-Methylbenzyl 4-Methyl-1,2,4-triazol-3-ylsulfanyl Hypothesized PDK1/IRAK inhibition (based on triazole-sulfur pharmacophore); moderate lipophilicity (logP ~2.1)
8-[(4-Methoxybenzyl)amino]-3-methyl-7-(3-methylbenzyl)purine-2,6-dione 3-Methylbenzyl 4-Methoxybenzylamino Improved water solubility (amine group); unconfirmed kinase inhibition; electrochemical oxidation peak at pH 7.5 (similar to theophylline)
3-Methyl-8-(methylsulfanyl)-7-pentylpurine-2,6-dione Pentyl Methylsulfanyl High lipophilicity (logP ~3.8); inactive in antiviral screens (Enterovirus A/B); pH-dependent oxidation (peak at pH 6–9)
Boehringer Ingelheim PDK1 Inhibitor (XXXIII) Varied (patented purine derivatives) Varied IC₅₀ = 0.1–100 nM for PDK1; sulfur-containing substituents enhance potency; structural similarity to target compound suggests triazole-sulfur synergy
N6-Benzyladenosine Ribose (nucleoside) Benzyl at N6 Antiviral activity (EC₅₀ = 1–5 μM for Enterovirus A); inactive with O6-substitutions; highlights importance of substitution position

Key Findings:

Kinase Inhibition Potential: The triazole-sulfanyl group in the target compound mirrors sulfur-containing PDK1 inhibitors (e.g., Boehringer Ingelheim’s derivatives), which exhibit nanomolar potency .

Electrochemical Behavior : Like theophylline and caffeine, the compound’s oxidation is pH-dependent, with peak currents near neutral pH (6–9), indicating adsorption-driven redox processes .

Antiviral Selectivity: Unlike N6-benzyladenosine (active against Enterovirus A), the target compound’s bulky substituents may limit antiviral efficacy, as seen in structurally rigid analogues .

Solubility vs. Lipophilicity: The 8-methoxybenzylamino analogue () trades lipophilicity for water solubility, whereas the pentyl/methylsulfanyl derivative () prioritizes membrane permeability .

Research Implications

The target compound’s unique triazole-sulfanyl group warrants further investigation into its kinase inhibition profile, particularly against PDK1 and IRAK isoforms. Comparative electrochemical studies with theophylline () could elucidate its metabolic stability in physiological pH ranges. Structural optimization should balance lipophilicity (for bioavailability) and polar substituents (for solubility), informed by analogues in and .

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for 3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione to ensure high purity and yield?

  • Methodology :

  • Use multi-step organic synthesis with controlled reaction conditions. Key steps include:

Protection/Deprotection : Protect reactive sites (e.g., purine core) to prevent undesired side reactions.

Coupling Reactions : Introduce the 4-methyl-1,2,4-triazole sulfanyl group via thiol-ene "click" chemistry or nucleophilic substitution .

Purification : Employ column chromatography or preparative HPLC to isolate intermediates and final product.

  • Monitor reaction progress using TLC or LC-MS. Optimize solvents (e.g., DMF for polar intermediates) and catalysts (e.g., Pd for cross-coupling) to improve yields .

Q. How can spectroscopic techniques (NMR, MS, IR) be optimized to characterize this compound’s structure?

  • Methodology :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from aromatic protons (purine core) and substituents (e.g., 3-methylphenylmethyl group). Compare with structurally similar purine derivatives .
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z ~475) and fragmentation patterns.
  • IR : Identify sulfur-containing bonds (C-S at ~600–700 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Enzyme Inhibition : Test against purine-binding enzymes (e.g., kinases, phosphodiesterases) using fluorescence-based assays or radioactive ATP analogs.
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include controls with unmodified purine scaffolds to assess substituent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodology :

  • Comparative Analysis : Synthesize analogs with variations in:
  • Alkyl Chains : Replace the 3-methylphenylmethyl group with shorter/longer chains (e.g., hexyl vs. pentyl) to study lipophilicity effects.
  • Sulfur Functionality : Substitute the triazole sulfanyl group with thioether or sulfone groups to assess electronic effects.
  • Data Table :
Substituent ModificationLogPIC₅₀ (Kinase X)Solubility (mg/mL)
3-Methylphenylmethyl3.20.8 µM0.12
4-Methylbenzyl3.51.2 µM0.09
Hexyl4.12.5 µM0.04
  • Use regression models to correlate structural features with activity .

Q. What strategies resolve contradictions in biological activity data across different assays or cell lines?

  • Methodology :

  • Mechanistic Profiling : Employ transcriptomics or proteomics to identify off-target effects. For example, unexpected cytotoxicity may arise from interactions with non-purine targets (e.g., ion channels).
  • Binding Kinetics : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and residence time for primary vs. secondary targets .

Q. How can computational modeling predict binding modes and guide synthetic optimization?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase domains). Focus on hydrogen bonding with the purine core and hydrophobic contacts with substituents.
  • MD Simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Validate predictions with mutagenesis (e.g., Ala-scanning of key residues) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and bioavailability predictions vs. experimental data?

  • Methodology :

  • Physicochemical Profiling : Measure experimental LogP (shake-flask method) and compare with computational predictions (e.g., ChemAxon). Adjust synthetic routes to introduce solubilizing groups (e.g., hydroxyls) if discrepancies exceed 0.5 LogP units.
  • Permeability Assays : Use Caco-2 cell monolayers to validate PAMPA or in silico absorption models .

Experimental Design Considerations

Q. What in vivo models are appropriate for studying pharmacokinetics and toxicity?

  • Methodology :

  • Rodent Studies : Administer compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Monitor plasma levels via LC-MS/MS.
  • Toxicogenomics : Assess liver/kidney toxicity markers (e.g., ALT, creatinine) and histopathology after 28-day repeated dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.